molecular formula C5H7N3OS B2403293 2-Amino-N-methylthiazole-5-carboxamide CAS No. 1177494-20-0

2-Amino-N-methylthiazole-5-carboxamide

Cat. No. B2403293
Key on ui cas rn: 1177494-20-0
M. Wt: 157.19
InChI Key: HFTJNNFMHMUUBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08304539B2

Procedure details

tert-Butyl 5-(methylcarbamoyl)thiazol-2-ylcarbamate (0.77 g, 3.0 mmol) was added to TFA (1.5 mL) that was cooled in a water bath. The solution obtained was stirred at room temperature for 1.5 h. A second batch of TFA (1.5 mL) was added and the reaction mixture was stirred at 40° C. for 30 min and then concentrated in vacuo. To the residue was added 1 M aqueous solution of HCl (3.0 mL, 3.0 mmol) and deionized water (2.0 mL) and the solution concentrated under reduced pressure. Lyophilization gave 2-amino-N-methylthiazole-5-carboxamide (HCl salt, 750 mg) as a white powder. MS found: (M+H)+=158. The crude product was used as such in the next step without further purification.
Name
tert-Butyl 5-(methylcarbamoyl)thiazol-2-ylcarbamate
Quantity
0.77 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]([C:5]1[S:9][C:8]([NH:10]C(=O)OC(C)(C)C)=[N:7][CH:6]=1)=[O:4].C(O)(C(F)(F)F)=O.Cl>O>[NH2:10][C:8]1[S:9][C:5]([C:3]([NH:2][CH3:1])=[O:4])=[CH:6][N:7]=1

Inputs

Step One
Name
tert-Butyl 5-(methylcarbamoyl)thiazol-2-ylcarbamate
Quantity
0.77 g
Type
reactant
Smiles
CNC(=O)C1=CN=C(S1)NC(OC(C)(C)C)=O
Name
Quantity
1.5 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Step Two
Name
Quantity
1.5 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Step Three
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
3 mL
Type
reactant
Smiles
Cl
Name
Quantity
2 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled in a water bath
CUSTOM
Type
CUSTOM
Details
The solution obtained
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at 40° C. for 30 min
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CONCENTRATION
Type
CONCENTRATION
Details
the solution concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
NC=1SC(=CN1)C(=O)NC
Measurements
Type Value Analysis
AMOUNT: MASS 750 mg
YIELD: CALCULATEDPERCENTYIELD 159%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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